[(5-Bromo-2-fluorophenyl)methyl](ethyl)amine hydrochloride
Overview
Description
[(5-Bromo-2-fluorophenyl)methyl](ethyl)amine hydrochloride is a useful research compound. Its molecular formula is C9H12BrClFN and its molecular weight is 268.55 g/mol. The purity is usually 95%.
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Biological Activity
(5-Bromo-2-fluorophenyl)methylamine hydrochloride, a halogenated phenyl compound, is gaining attention in pharmacological research due to its potential biological activities. The compound's molecular formula is C10H12BrClF and it has a CAS number of 2250242-18-1. Its unique structure, featuring both bromo and fluoro substituents, suggests enhanced lipophilicity and receptor binding affinity, making it a candidate for various therapeutic applications.
Structural Characteristics
The compound's structure is characterized by:
- Bromine and Fluorine Substituents : These halogens may influence the compound's interaction with biological receptors.
- Ethyl Group : This addition is believed to enhance the lipophilicity of the compound, facilitating better membrane permeability.
Biological Activity Overview
Research indicates that (5-Bromo-2-fluorophenyl)methylamine hydrochloride exhibits a range of biological activities, particularly in the context of neurological disorders. Its structural similarity to known neurotransmitter modulators positions it as a potential pharmacological agent.
Key Findings
- Neurotransmitter Modulation : The compound has been noted for its interaction with neurotransmitter receptors, which may influence their activity and contribute to its pharmacological effects.
- Receptor Binding Affinity : Studies suggest that the halogen substitutions enhance the binding affinity to various receptors, potentially leading to improved therapeutic outcomes.
- Synthesis Methods : Various synthetic routes exist for producing this compound, which are crucial for its availability in research settings.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (5-Bromo-2-fluorophenyl)methylamine hydrochloride, a comparison with structurally similar compounds is essential:
Compound Name | CAS Number | Key Features |
---|---|---|
(4-Bromo-2-fluorophenyl)methoxyamine Hydrochloride | 2833040-80-3 | Contains methoxy group; different bromine position |
(2-Bromo-5-fluorophenyl)methylamine | 1645529-42-5 | Different substitution pattern |
(5-Bromo-2-fluorophenyl)methylamine | 1019484-07-1 | Lacks ethyl group; may exhibit different pharmacokinetics |
The specific halogen substitutions and the presence of an ethyl group in (5-Bromo-2-fluorophenyl)methylamine hydrochloride enhance its bioactivity compared to similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of (5-Bromo-2-fluorophenyl)methylamine hydrochloride:
- Interaction Studies : Research has demonstrated that this compound interacts with various biological receptors, influencing their activity. Further studies are needed to elucidate specific mechanisms of action .
- Toxicity Profiling : A study analyzing 976 chemicals indicated that halogenated compounds often exhibit varied toxicity profiles depending on their structure and receptor interactions .
- Anti-Virulence Activity : Evidence suggests that related compounds may inhibit ion channel complexes in pathogens, indicating potential applications in antimicrobial therapies .
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-2-12-6-7-5-8(10)3-4-9(7)11;/h3-5,12H,2,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLDTPMKPCESLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-66-3 | |
Record name | Benzenemethanamine, 5-bromo-N-ethyl-2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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